2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
説明
特性
IUPAC Name |
2-[(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-4-9-7(2)14-15(8(9)3)5-11-13-10(6-18-11)12(16)17/h10-11,13H,4-6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEJRRNNRZLNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CC2NC(CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19N3O2S
- Molecular Weight : 269.36 g/mol
- Structure : The compound features a thiazolidine ring and a pyrazole moiety, which are significant for its biological activity.
Antioxidant Activity
Recent studies have indicated that thiazolidine derivatives can exhibit antioxidant properties. For instance, related compounds have shown the ability to reduce intracellular reactive oxygen species (ROS) levels, which is crucial in protecting cells from oxidative stress . This suggests that 2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid may similarly contribute to cellular defense mechanisms.
Antidiabetic Effects
Thiazolidine derivatives are often investigated for their antidiabetic potential. Compounds with similar structures have been reported to enhance insulin sensitivity and improve glycemic control in diabetic models . The presence of the thiazolidine ring is believed to play a pivotal role in these effects, potentially through modulation of metabolic pathways related to glucose metabolism.
The biological activity of 2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid may involve several mechanisms:
- Inhibition of Enzymatic Activity : Some thiazolidine derivatives inhibit enzymes involved in glucose metabolism, which can lead to improved insulin sensitivity.
- Antioxidative Pathways : By reducing oxidative stress markers, the compound may protect against cellular damage associated with diabetes and other metabolic disorders.
- Cell Signaling Modulation : The compound might interact with various signaling pathways that regulate glucose uptake and metabolism.
Case Studies
Several studies have explored the biological effects of similar thiazolidine compounds:
These findings highlight the potential of thiazolidine derivatives as therapeutic agents in metabolic and oxidative stress-related diseases.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.
Structural Analogues with Pyrazole and Thiazolidine Moieties
- Compound 4i/4j (): These derivatives incorporate pyrazole and tetrazole rings linked to pyrimidinones and coumarins. Unlike the target compound, they lack the thiazolidine-carboxylic acid group, instead featuring coumarin and tetrazole substituents. The coumarin moiety in 4i/4j enhances UV absorption and may confer fluorescence properties, which are absent in the target compound.
- 2-Amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (): This compound replaces the thiazolidine ring with a propanoic acid chain. The absence of the thiazolidine’s sulfur atom and constrained ring structure likely reduces conformational rigidity, impacting binding affinity to targets like metalloenzymes or receptors that require chelation or specific spatial interactions .
Thiazolidine-Carboxylic Acid Derivatives
- (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid (): The piperazine-dione substituent introduces additional hydrogen-bonding sites and a planar aromatic system, which may enhance interactions with enzymatic active sites. However, the 5,5-dimethyl groups on the thiazolidine ring could sterically hinder binding compared to the target compound’s unsubstituted thiazolidine .
- 2-{(5-Carboxypentyl)carbamoylmethyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (): This metabolite features a carboxypentyl chain and phenylacetamido group, increasing molecular weight and hydrophilicity. The extended alkyl chain may improve solubility but reduce blood-brain barrier penetration relative to the target compound’s compact structure .
Substituent Effects on Physicochemical Properties
Table 1. Comparison of physicochemical properties based on substituent chemistry.
The target compound’s ethyl and dimethyl groups on the pyrazole increase lipophilicity (LogP ~1.8), favoring passive diffusion across membranes. In contrast, the TMIC metabolite’s carboxypentyl chain (LogP ~0.2) drastically enhances solubility but limits bioavailability .
準備方法
General Synthetic Strategy
The preparation typically follows a condensation and cyclization approach involving:
- Formation of a Schiff base intermediate from an aldehyde and an amine,
- Reaction with 2-mercaptoacetic acid or its derivatives to form the thiazolidine ring,
- Functional group transformations to install or retain the carboxylic acid.
This approach is supported by literature on related thiazolidine derivatives and pyrazole-containing compounds.
Stepwise Preparation Protocol
Detailed Reaction Conditions
Schiff Base Formation: The aldehyde derived from the pyrazole ring is reacted with a primary amine under reflux in ethanol with catalytic piperidine. This step forms an imine intermediate essential for subsequent cyclization.
Thiazolidine Ring Closure: The Schiff base is treated with 2-mercaptoacetic acid in dry benzene. The reaction is refluxed for 24 hours to promote nucleophilic attack of the thiol group on the imine carbon, forming the thiazolidine ring.
Isolation and Purification: After completion, the solvent is evaporated, and the crude product is recrystallized from a benzene-ethyl acetate mixture to afford the target compound with moderate yields.
Alternative Synthetic Routes
Use of Ethyl Chloroacetate: Some protocols use ethyl chloroacetate reacting with thiourea derivatives to form thiazolidinone intermediates, which can be further functionalized to introduce the pyrazolylmethyl group.
Pyrazole Derivative Synthesis: The pyrazole moiety (4-ethyl-3,5-dimethyl-1H-pyrazole) can be synthesized separately via condensation of appropriate β-ketoesters and hydrazines, followed by functionalization to introduce the aldehyde group for Schiff base formation.
Use of Bases and Solvents: Tertiary amines such as triethylamine or diisopropylethylamine are often used as bases to facilitate condensation reactions. Solvents like toluene, tetrahydrofuran, or dimethylformamide are preferred for their ability to dissolve reactants and promote reaction efficiency.
Research Findings and Data Analysis
Yield and Purity
Reaction Monitoring and Characterization
TLC Monitoring: Thin-layer chromatography is used to monitor the progress of condensation and cyclization reactions, ensuring completion before workup.
Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure of intermediates and final products, particularly the presence of the thiazolidine ring and pyrazole substituent.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Pyrazole aldehyde synthesis | β-ketoester, hydrazine | Reflux in ethanol | 65-80% | Precursor for Schiff base |
| Schiff base formation | Pyrazole aldehyde, amine, piperidine | Reflux in ethanol | 65-80% | Imine intermediate |
| Thiazolidine ring formation | Schiff base, 2-mercaptoacetic acid | Reflux in benzene, 24 h | 28-49% | Cyclization step |
| Purification | Recrystallization | Benzene-ethyl acetate | - | Enhances purity |
Q & A
Q. What are the established synthetic routes for 2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving pyrazole-thiazolidine coupling and carboxylation. Key variables include catalyst selection (e.g., palladium for cross-coupling), solvent polarity, and temperature. Optimization involves Design of Experiments (DoE) to test parameters like reaction time, stoichiometry, and pH. For example, using formic acid derivatives as CO surrogates in reductive cyclization can improve yield . Statistical tools (e.g., ANOVA) are critical for identifying significant variables .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection assesses purity (>95% recommended for biological assays). Cross-validation with elemental analysis ensures structural integrity .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- pH Stability : Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Thermal Stability : Use thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) to identify decomposition points. Accelerated stability testing at 40°C/75% RH over 4 weeks predicts shelf-life .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer composition, enzyme concentration). To resolve:
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding modes, while Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability. Quantum Mechanical (QM) calculations (DFT) optimize electronic properties. Validate models with experimental data (e.g., X-ray crystallography of ligand-target complexes) .
Q. How can researchers design a kinetic study to elucidate the compound’s reaction mechanism in catalytic processes?
- Methodological Answer :
- Rate Law Determination : Vary substrate concentrations and measure initial rates via stopped-flow spectroscopy.
- Isotopic Labeling : Use ¹⁸O or deuterated analogs to track bond-breaking steps.
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots at multiple temperatures.
- In-situ Spectroscopy : Raman or FTIR monitors intermediate formation .
Q. What advanced purification techniques are recommended for isolating enantiomers or tautomeric forms of this compound?
- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with cellulose-based columns resolves enantiomers. For tautomers (e.g., pyrazole ring prototropy), use crystallization in aprotic solvents (e.g., DMSO) to stabilize specific forms. Dynamic NMR at low temperatures (-40°C) can characterize tautomeric equilibria .
Methodological Considerations
Q. How should researchers integrate statistical experimental design into studies of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Apply factorial designs to screen substituent effects (e.g., pyrazole methyl vs. ethyl groups). Response Surface Methodology (RSM) optimizes activity by modeling non-linear interactions. Partial Least Squares (PLS) regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Q. How can researchers validate the compound’s proposed metabolic pathways in vitro?
- Methodological Answer :
Incubate with liver microsomes (human or rodent) and LC-MS/MS to detect phase I/II metabolites. Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes involved. Compare results with in silico predictions (e.g., MetaSite software) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
